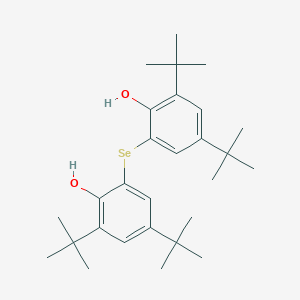
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with a selenium-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate reaction vessels, temperature control, and purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selanyl group to selenol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxide derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds .
Scientific Research Applications
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol involves its interaction with molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)disulfanylphenol: Contains a disulfide group instead of a selanyl group.
2,4-Ditert-butyl-6-methylphenol: Lacks the selanyl and additional tert-butyl groups.
Uniqueness
The presence of the selanyl group in 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol imparts unique chemical reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
244010-58-0 |
|---|---|
Molecular Formula |
C28H42O2Se |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol |
InChI |
InChI=1S/C28H42O2Se/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
RFZQQXVTMUBVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Se]C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


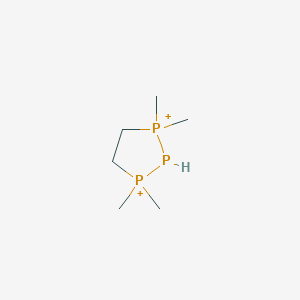
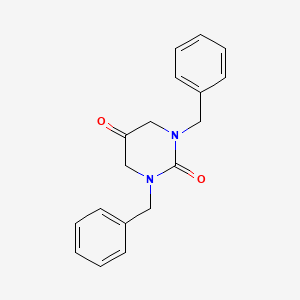

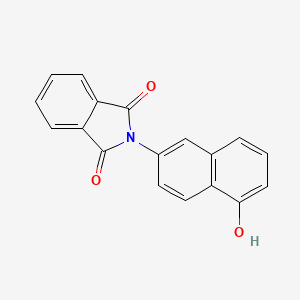
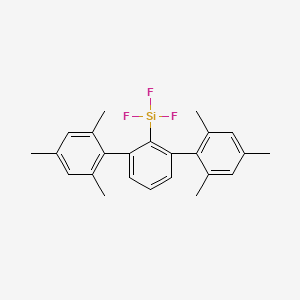

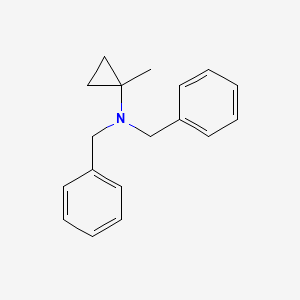
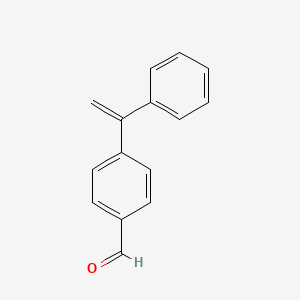
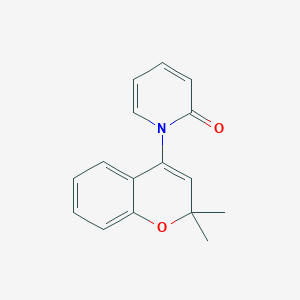
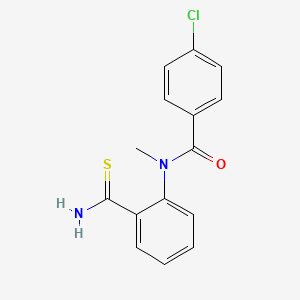
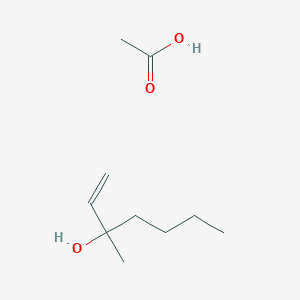

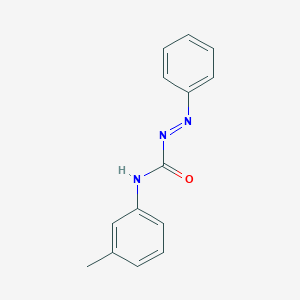
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
